![molecular formula C15H16N6OS B2776525 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide CAS No. 2034324-51-9](/img/structure/B2776525.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[1,5-a]pyrimidines are a subtype of bioisosteric purine analogs . They have been reported to possess potential anti-tumor activities, especially those bearing functional groups at the C-5, C-6, or C-7 positions .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be confirmed by IR, 1H-NMR, MS, and elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be determined by techniques such as IR, 1H-NMR, MS, and elemental analysis .Applications De Recherche Scientifique
Novel Synthesis and Structural Analysis
Research has been conducted on the synthesis of novel pyrimidine derivatives, including those containing the triazolopyrimidine ring, which exhibit antibacterial activity. These studies involve detailed structural analysis through X-ray diffraction and various spectroscopic techniques, highlighting the potential of these compounds in developing new antimicrobial agents (Lahmidi et al., 2019).
Antimicrobial Activity
There has been significant interest in the antimicrobial potential of triazolopyrimidine derivatives. Some compounds have shown promising activity against various microbial strains, which could lead to the development of new treatments for bacterial infections (Said et al., 2004).
Potential Therapeutic Applications
The exploration of triazolopyrimidine derivatives as NNMT inhibitors for treating metabolic disorders such as diabetes and chronic kidney disease has been a focus. These inhibitors could offer new avenues for therapy, given the link between NNMT activity and metabolic syndrome (Sabnis, 2021).
Cardiovascular and Antihypertensive Agents
Compounds with a triazolopyrimidine structure have been studied for their potential as cardiovascular agents, showing promising results in enhancing cardiac output and stroke volume without significantly increasing heart rate, suggesting their utility in clinical settings for managing heart conditions (Novinson et al., 1982).
Anticancer Activity
The synthesis of new thienopyrimidine derivatives as potential antitumor agents represents another area of interest. Although some of these compounds did not show significant antitumor activity, their antimicrobial effects were noted, which contributes to the diverse potential applications of triazolopyrimidine derivatives (Said et al., 2004).
Orientations Futures
The future directions for research on [1,2,4]triazolo[1,5-a]pyrimidines could involve further exploration of their anti-tumor activities, particularly those bearing functional groups at the C-5, C-6, or C-7 positions . Additionally, more research is needed to understand their mechanism of action and to develop safer and more effective therapeutic agents .
Propriétés
IUPAC Name |
2-methylsulfanyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-23-14-12(5-3-7-17-14)13(22)16-6-2-4-11-8-18-15-19-10-20-21(15)9-11/h3,5,7-10H,2,4,6H2,1H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLSWXAORZDBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-1-acetyl-4-benzyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B2776443.png)
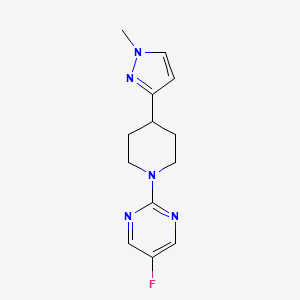
![N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2776446.png)
![3-Oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B2776449.png)
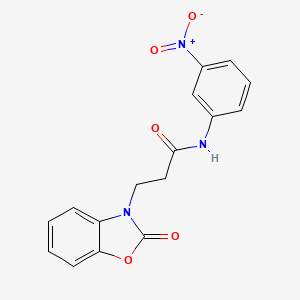
![Methyl 2-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/no-structure.png)
![(E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2776455.png)
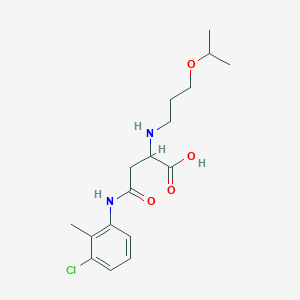
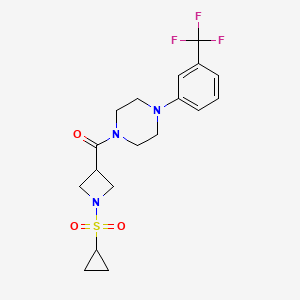
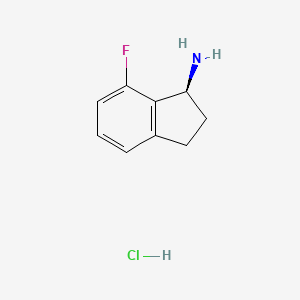
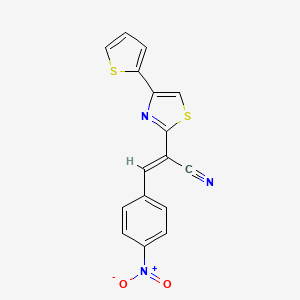
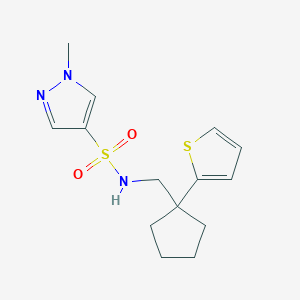
![2-[4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide](/img/structure/B2776464.png)